![molecular formula C17H19FN4O2S B2395183 5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1009742-53-3](/img/structure/B2395183.png)
5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C19H23FN4O2S, and its molecular weight is 390.48. The structure includes a morpholine ring, a phenyl ring, a thiazole ring, and a triazole ring.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Some derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ol, such as those evaluated by Ding et al. (2021), exhibit significant antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae. These compounds have shown to increase the permeability of bacterial membranes, reduce the content of extracellular polysaccharide, and induce morphological changes in bacterial cells, suggesting their potential as promising bactericides in agriculture (Ding et al., 2021).
Synthesis Methodologies
The synthesis and structural characterization of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives highlight the chemical versatility and adaptability of these compounds for various scientific applications. For example, the synthesis of isostructural thiazoles incorporating 4-fluorophenyl groups demonstrates the methodological advances in creating compounds with specific structural configurations (Kariuki et al., 2021).
Anti-inflammatory and Anticancer Activities
The potential anti-inflammatory and anticancer activities of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives have been explored through various studies. Some derivatives have been synthesized and evaluated for their anti-inflammatory activity, indicating their potential therapeutic uses. Additionally, certain compounds exhibit promising anticancer properties, offering a basis for further investigation into their efficacy against cancer cell lines without causing toxicity to normal somatic cells (Holota et al., 2021).
Safety and Hazards
The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with care and to follow appropriate safety protocols.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-10-7-21(8-11(2)24-10)14(12-4-3-5-13(18)6-12)15-16(23)22-17(25-15)19-9-20-22/h3-6,9-11,14,23H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWKKHRFLOLDAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)
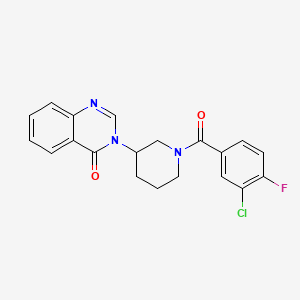
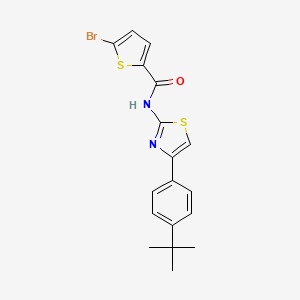
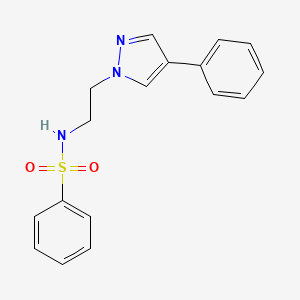
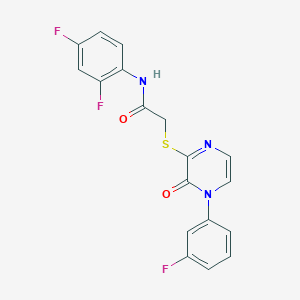
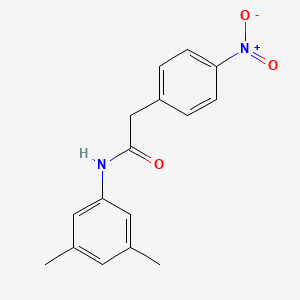
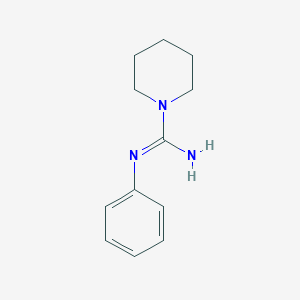
![N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2395112.png)
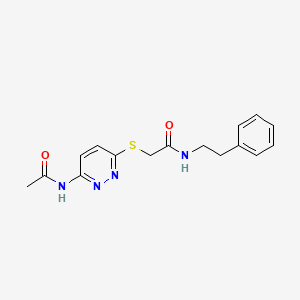

![N-[2-methyl-3-(3-{4-[(methylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2395117.png)
![2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B2395120.png)
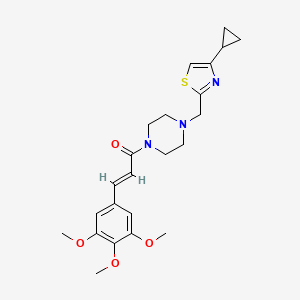
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2395123.png)